molecular formula C19H13FN2S2 B11362667 4-[(2-Fluorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

4-[(2-Fluorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11362667
M. Wt: 352.5 g/mol
InChI Key: HYJBKKNXKXXCJM-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, along with a phenyl group and a fluorophenylmethylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

    Attachment of the Fluorophenylmethylsulfanyl Group: This step may involve nucleophilic substitution reactions where a fluorophenylmethylsulfanyl halide reacts with the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thieno[2,3-d]pyrimidine core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • 3-Allyl-2-({2-[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-{[(2-Fluorophenyl)methyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13FN2S2

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H13FN2S2/c20-16-9-5-4-8-14(16)10-23-18-17-15(13-6-2-1-3-7-13)11-24-19(17)22-12-21-18/h1-9,11-12H,10H2

InChI Key

HYJBKKNXKXXCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=CC=C4F

Origin of Product

United States

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